molecular formula C24H19FN2O4S B2893360 2-(3-((4-fluorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide CAS No. 902584-38-7

2-(3-((4-fluorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide

Cat. No. B2893360
CAS RN: 902584-38-7
M. Wt: 450.48
InChI Key: CXPNTYXQBHBEIK-UHFFFAOYSA-N
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Description

2-(3-((4-fluorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide, also known as Compound X, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Anticancer Activity

Compounds related to 2-(3-((4-fluorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide have been studied for their potential anticancer properties. For instance, Ghorab et al. (2015) synthesized novel sulfonamide derivatives and found that some showed promising anticancer activity against breast and colon cancer cell lines, comparable to the reference drug 5-fluorouracil (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Fluorination Techniques

Kidwai et al. (1999) explored fluorination techniques on related compounds, highlighting the importance of fluorine in increasing lipid solubility and biological activity, which can be crucial in drug synthesis (Kidwai, Sapra, & Bhushan, 1999).

Structural Aspects and Properties

Karmakar et al. (2007) studied the structural aspects of amide-containing isoquinoline derivatives, finding that certain reactions with mineral acids resulted in gel formation, which could be relevant for the compound's application in various fields (Karmakar, Sarma, & Baruah, 2007).

Potential as COVID-19 Treatment

Alexpandi et al. (2020) conducted an in silico analysis identifying quinoline-based compounds as potential inhibitors of SARS-CoV-2, suggesting a possible application in treating COVID-19 (Alexpandi, De Mesquita, Pandian, & Ravi, 2020).

Binding to Phenylethanolamine N-methyltransferase

Research by Grunewald et al. (2006) on related compounds showed their ability to bind to phenylethanolamine N-methyltransferase, which could be significant for neurological applications (Grunewald, Seim, Regier, Martin, Gee, Drinkwater, & Criscione, 2006).

properties

IUPAC Name

2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O4S/c1-16-6-10-18(11-7-16)26-23(28)15-27-14-22(24(29)20-4-2-3-5-21(20)27)32(30,31)19-12-8-17(25)9-13-19/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPNTYXQBHBEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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